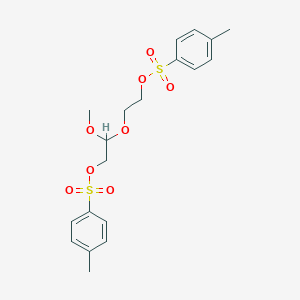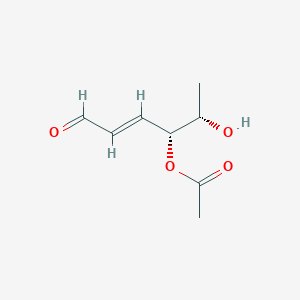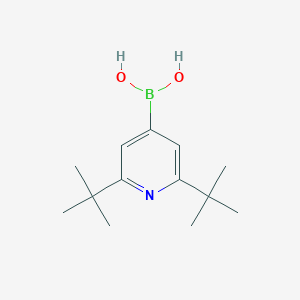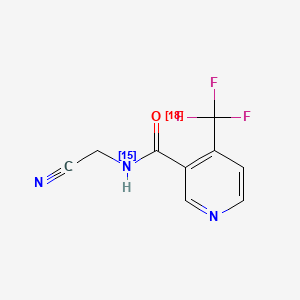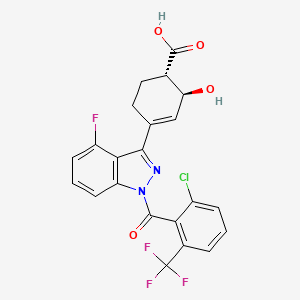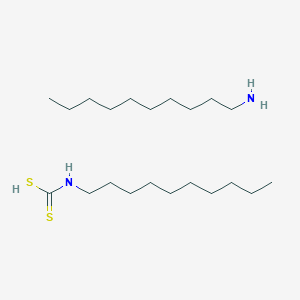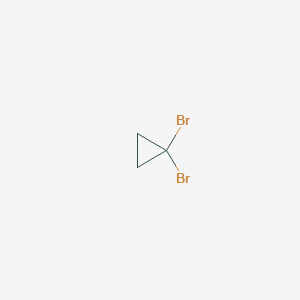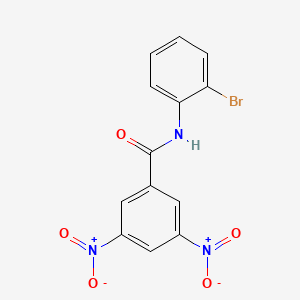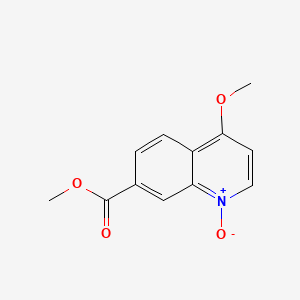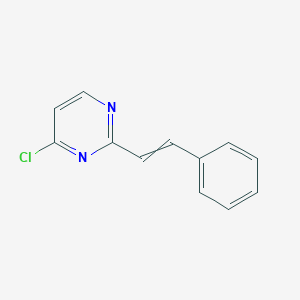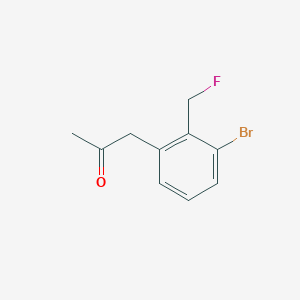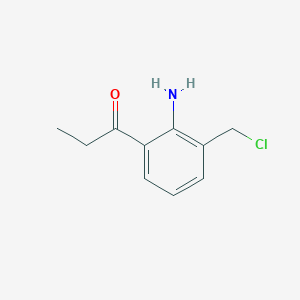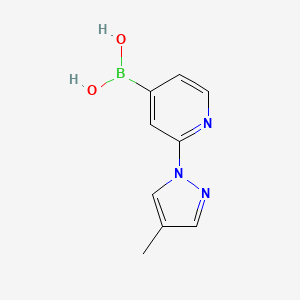
(2-(4-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(4-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, pyrazoles can be synthesized via the condensation of hydrazines with 1,3-diketones, followed by functionalization to introduce the boronic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .
化学反应分析
Types of Reactions
(2-(4-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole or pyridine rings.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
(2-(4-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-(4-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain such functional groups. This interaction can block the active site of the enzyme, preventing it from catalyzing its normal reaction .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure but differ in the position of the nitrogen atoms and the presence of additional substituents.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a fused ring system but with different heteroatoms and functional groups.
Uniqueness
What sets (2-(4-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid apart is its boronic acid group, which imparts unique reactivity and binding properties. This makes it particularly useful in applications where reversible covalent interactions are desired, such as in enzyme inhibition and the development of responsive materials .
属性
分子式 |
C9H10BN3O2 |
|---|---|
分子量 |
203.01 g/mol |
IUPAC 名称 |
[2-(4-methylpyrazol-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H10BN3O2/c1-7-5-12-13(6-7)9-4-8(10(14)15)2-3-11-9/h2-6,14-15H,1H3 |
InChI 键 |
YUZQPUFYLYWWTI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1)N2C=C(C=N2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


